

# Ethyl 4-methoxybenzoate chemical properties

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## Compound of Interest

Compound Name: *Ethyl 4-methoxybenzoate*

Cat. No.: *B166137*

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An In-depth Technical Guide to the Chemical Properties of **Ethyl 4-methoxybenzoate**

## Introduction

**Ethyl 4-methoxybenzoate**, also known by synonyms such as ethyl p-anisate and 4-methoxybenzoic acid ethyl ester, is an aromatic ester with the chemical formula C<sub>10</sub>H<sub>12</sub>O<sub>3</sub>.<sup>[1]</sup> It is a colorless to pale yellow liquid at room temperature, recognized for its sweet, fruity, and anise-like odor.<sup>[2][3]</sup> This compound is utilized in the flavor and fragrance industries and serves as a versatile starting material in various chemical syntheses.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis, and key spectral data for its characterization.

## Chemical and Physical Properties

The fundamental physical and chemical properties of **Ethyl 4-methoxybenzoate** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C10H12O3	[1][4]
Molecular Weight	180.20 g/mol	[1][5][6]
CAS Number	94-30-4	[1][7]
Appearance	Colorless to pale yellow liquid	[1][2][6]
Odor	Sweet, fruity, anise-like	[2]
Melting Point	7-8 °C	[2][5][6][7]
Boiling Point	263-270 °C at 760 mmHg; 142-143 °C at 12 mmHg	[5][6][7]
Density	Approximately 1.103 - 1.106 g/mL at 20-25 °C	[2][8]
Refractive Index (n <sub>20/D</sub> )	1.522 - 1.528	[2][5][7]
Solubility	Insoluble in water; soluble in organic solvents and oils. Miscible with ethanol.	[1][5][8]
Flash Point	>106.1 °C (>230 °F)	[2][8][9]
LogP	2.8	[2][10]

## Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **Ethyl 4-methoxybenzoate**.

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the ethyl group protons (a quartet for the -CH<sub>2</sub>- and a triplet for the -CH<sub>3</sub>).
- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance): The <sup>13</sup>C NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the aromatic carbons (including the ipso-

carbons attached to the ester and methoxy groups), the methoxy carbon, and the two carbons of the ethyl group.

- IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O (ester) stretching vibration, typically around  $1710\text{-}1730\text{ cm}^{-1}$ . Other significant peaks include C-O stretching vibrations for the ester and ether linkages, and C-H stretching for the aromatic and aliphatic groups.
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak ( $M^+$ ) at  $m/z = 180$ , corresponding to the molecular weight of the compound.

## Reactivity and Chemical Behavior

- Stability: **Ethyl 4-methoxybenzoate** is stable under normal laboratory conditions.[6]
- Reactivity:
  - Hydrolysis: The ester linkage is susceptible to hydrolysis under acidic or basic conditions, which would yield 4-methoxybenzoic acid and ethanol.[1]
  - Esterification: It is synthesized through the Fischer esterification of 4-methoxybenzoic acid and ethanol.[1][2]
- Incompatibilities: It should be kept away from strong oxidizing agents.[6]
- Hazardous Reactions: Hazardous polymerization does not occur.[6]

## Experimental Protocols

### Synthesis of **Ethyl 4-methoxybenzoate** via Fischer Esterification

This protocol describes a general laboratory procedure for the synthesis of **Ethyl 4-methoxybenzoate** from 4-methoxybenzoic acid and ethanol using an acid catalyst.

#### Materials:

- 4-methoxybenzoic acid (p-anisic acid)

- Absolute ethanol
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Diethyl ether or dichloromethane (for extraction)

Procedure:

- Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxybenzoic acid and an excess of absolute ethanol (e.g., 5-10 molar equivalents).
- Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (a few drops to ~0.1 equivalents) to the mixture.
- Reflux: Heat the reaction mixture to reflux and maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
  - After the reaction is complete, allow the mixture to cool to room temperature.
  - Remove the excess ethanol using a rotary evaporator.
  - Dissolve the residue in an organic solvent like diethyl ether.
  - Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and then remove the solvent under reduced pressure to obtain the crude product.

- Purification: The crude **Ethyl 4-methoxybenzoate** can be purified by vacuum distillation to yield a pure, colorless to pale yellow liquid.

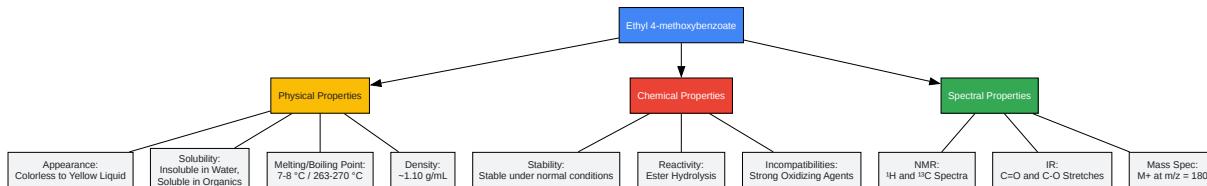
## Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of **Ethyl 4-methoxybenzoate** and a logical breakdown of its chemical properties.



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Caption: A generalized workflow for the synthesis and purification of **Ethyl 4-methoxybenzoate**.



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Caption: Classification of the key properties of **Ethyl 4-methoxybenzoate**.

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